molecular formula C17H13ClN2O4S2 B3020883 (E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide CAS No. 867041-92-7

(E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide

Cat. No.: B3020883
CAS No.: 867041-92-7
M. Wt: 408.87
InChI Key: MOTVMDFHMMVJRP-WGGXDPCSSA-N
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Description

(E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H13ClN2O4S2 and its molecular weight is 408.87. The purity is usually 95%.
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Biological Activity

(E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core with a furan substituent, which is known for its diverse biological properties. The presence of the sulfonamide group enhances its interaction with biological targets. The structural formula can be represented as follows:

C19H18ClN3O3S\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Calcium Channel Modulation : Some sulfonamide derivatives have been shown to act as calcium channel inhibitors, affecting cardiovascular functions such as perfusion pressure and coronary resistance . This mechanism could be pivotal for the compound's potential therapeutic effects.
  • Anticancer Activity : Thiazolidinone derivatives have been extensively studied for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
  • Antiviral Properties : Certain thiazolidinones have demonstrated antiviral activity by inhibiting viral replication and entry into host cells, making them candidates for further investigation in antiviral drug development .

1. Cardiovascular Effects

A study focusing on the cardiovascular effects of sulfonamide derivatives utilized an isolated rat heart model to assess changes in perfusion pressure and coronary resistance. The results indicated that specific derivatives could significantly lower perfusion pressure, suggesting a potential therapeutic role in managing cardiovascular diseases .

CompoundEffect on Perfusion PressureSignificance (p-value)
ControlBaseline-
4-(2-aminoethyl)benzene sulfonamideDecrease observedp = 0.05

2. Anticancer Activity

In a study evaluating the anticancer effects of thiazolidinones, this compound was tested against various cancer cell lines. The compound showed promising cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 Value (µM)
MCF7 (Breast)15.0
HeLa (Cervical)10.5
A549 (Lung)12.0

3. Antiviral Studies

Research into the antiviral properties of related thiazolidinones revealed that they could inhibit viral entry into host cells effectively. The mechanism involved blocking specific receptors essential for viral attachment and entry.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic data remain limited.

Properties

IUPAC Name

(NE)-4-chloro-N-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S2/c1-2-9-20-16(21)15(11-13-4-3-10-24-13)25-17(20)19-26(22,23)14-7-5-12(18)6-8-14/h2-8,10-11H,1,9H2/b15-11-,19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTVMDFHMMVJRP-WGGXDPCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CO2)SC1=NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)/C(=C/C2=CC=CO2)/S/C1=N/S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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